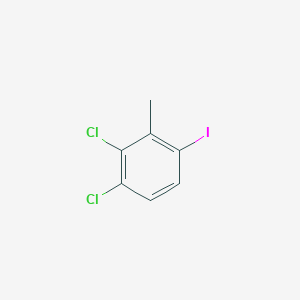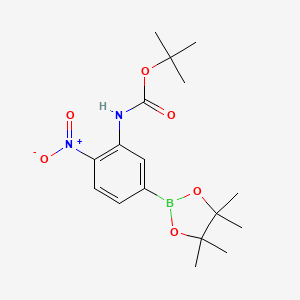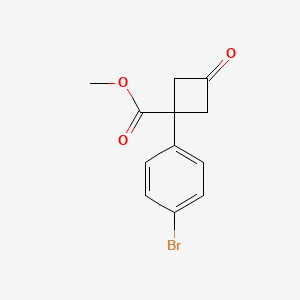
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a one-step synthesis of a moderately complex structure has been described, which involves the use of coupling constants for the determination of positional relationships .Molecular Structure Analysis
The molecular structure of such compounds can be quite complex. For example, a related compound, “2,2’-((4-bromophenyl)methylene)bis (3-hydroxy-5,5-dimethylcyclohex-2-en-1-one)”, has been analyzed using crystal structure, PIXEL, Hirshfeld surfaces, and QTAIM analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds depend on their specific structure. For example, “Methyl 4-bromobenzoate” is a halogenated benzoate used as a reagent in organic synthesis . Its molecular weight is 229.075 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate and related compounds have been the focus of several studies, mainly revolving around their synthesis, structural analysis, and applications as intermediates in the production of more complex molecules. For instance, Wallace et al. (2009) detailed the scalable synthesis and isolation of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, an intermediate for S1P1 receptor agonists. The study highlights the successful gram-scale synthesis and stereochemical purity of the compound, demonstrating its potential utility in pharmaceutical synthesis (Wallace et al., 2009).
Similarly, Kirillov et al. (2015) investigated the structure of a compound synthesized from methyl 1-bromocyclobutanecarboxylate, using X-ray crystallography to elucidate its structure. This study underscores the importance of these compounds in constructing complex molecular architectures (Kirillov et al., 2015).
Chemical Synthesis Improvements
- Huang Bin and Zhang Zheng-lin (2010) improved the synthesis of 3-Oxocyclobutanecarboxylic acid, a closely related compound, by using an economical and operationally straightforward method, underscoring the ongoing efforts to refine the synthesis of such compounds for broader applications (Huang Bin & Zhang Zheng-lin, 2010).
Therapeutic and Biological Research
- Although not directly concerning methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, research by Edafiogho et al. (2003) on a structurally similar compound, methyl 4-(4’-bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate, reveals its potential anticonvulsant properties. This highlights the broader relevance of this class of compounds in medicinal chemistry and drug design (Edafiogho et al., 2003).
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, a related compound, “Methyl 4-(bromomethyl)benzoate”, is classified as having acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity .
Zukünftige Richtungen
The future directions for research on such compounds could involve further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. For example, a related compound, “Methyl 4-(4-bromophenyl)benzoate”, has potential applications in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURHGJIPPTYEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | |
CAS RN |
1364663-42-2 | |
| Record name | methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
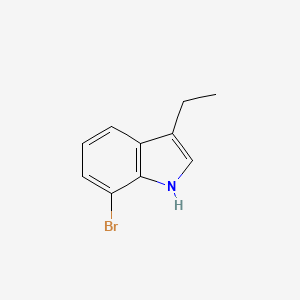
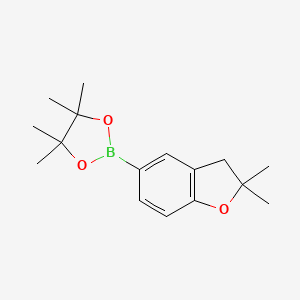
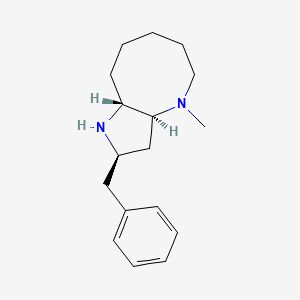
![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
![(R)-tert-butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)pyrrolidine-1-carboxylate](/img/structure/B1443548.png)
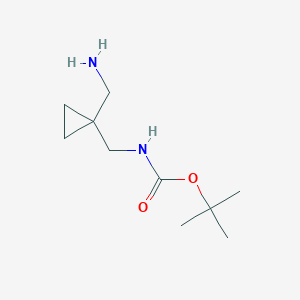
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)
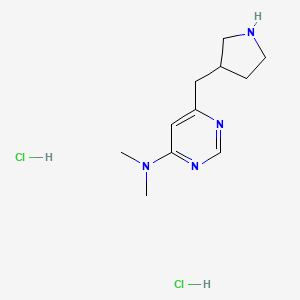
![[4-(2-Piperidin-4-yl-ethyl)-pyridin-2-yl]-pyrazin-2-yl-amine hydrochloride](/img/structure/B1443554.png)
![4-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1443555.png)
